molecular formula C18H20ClN3S B5845869 4-(2-chlorophenyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide

4-(2-chlorophenyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide

Cat. No. B5845869
M. Wt: 345.9 g/mol
InChI Key: FBDXJTMJDJGBLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-chlorophenyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide, also known as MTCP, is a chemical compound that belongs to the piperazine class of compounds. It is a thioamide derivative of the well-known drug, Trazodone, and has been studied for its potential use in various scientific research applications.

Mechanism of Action

The mechanism of action of 4-(2-chlorophenyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide is not fully understood. However, it is believed to act by inhibiting the reuptake of serotonin and norepinephrine, two neurotransmitters involved in the regulation of mood, sleep, and appetite. 4-(2-chlorophenyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide also inhibits the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain.
Biochemical and Physiological Effects
4-(2-chlorophenyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the brain. 4-(2-chlorophenyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect the brain from oxidative stress. In addition, 4-(2-chlorophenyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide has been found to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

4-(2-chlorophenyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide has several advantages for lab experiments. It is a well-characterized compound with a known structure and purity. It is also relatively stable and can be stored for long periods without degradation. However, 4-(2-chlorophenyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide has some limitations as well. It has low solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of 4-(2-chlorophenyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for research on 4-(2-chlorophenyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide. One area of research could be to investigate the potential use of 4-(2-chlorophenyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide in the treatment of Alzheimer's disease. Another area of research could be to study the effects of 4-(2-chlorophenyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide on other neurotransmitter systems such as dopamine and GABA. Additionally, research could be conducted to investigate the potential use of 4-(2-chlorophenyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide as an anticancer agent. Finally, more studies could be conducted to elucidate the mechanism of action of 4-(2-chlorophenyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide and its effects on various biological systems.
Conclusion
In conclusion, 4-(2-chlorophenyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide is a well-characterized compound with potential use in various scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties, and has been found to be a potent inhibitor of acetylcholinesterase. While 4-(2-chlorophenyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide has some limitations, it has several advantages for lab experiments. Future research on 4-(2-chlorophenyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide could lead to the development of new treatments for various diseases and conditions.

Synthesis Methods

4-(2-chlorophenyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide can be synthesized using a simple reaction between 2-chlorobenzaldehyde and 2-methylphenylpiperazine in the presence of thioamide. The reaction yields 4-(2-chlorophenyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide as a white crystalline solid with a melting point of 200-202°C. The purity of the compound can be checked using various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

4-(2-chlorophenyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide has been studied extensively for its potential use in scientific research. It has been shown to have various biological activities such as anti-inflammatory, antioxidant, and anticancer properties. 4-(2-chlorophenyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide has also been found to be a potent inhibitor of acetylcholinesterase, which is an enzyme involved in the breakdown of acetylcholine, a neurotransmitter in the brain. This property of 4-(2-chlorophenyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide makes it a potential candidate for the treatment of Alzheimer's disease.

properties

IUPAC Name

4-(2-chlorophenyl)-N-(2-methylphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3S/c1-14-6-2-4-8-16(14)20-18(23)22-12-10-21(11-13-22)17-9-5-3-7-15(17)19/h2-9H,10-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDXJTMJDJGBLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)N2CCN(CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642180
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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